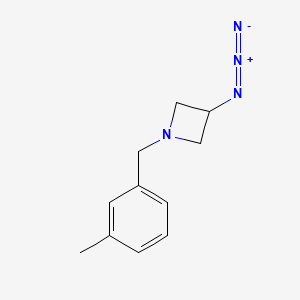

3-Azido-1-(3-methylbenzyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-azido-1-[(3-methylphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-9-3-2-4-10(5-9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBERNKXRKPQBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthesis of 3-Azido-1-(3-methylbenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed potential synthetic route, and a summary of the general biological context for 3-Azido-1-(3-methylbenzyl)azetidine (CAS No. 2097976-95-7). Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide combines available supplier information with established synthetic methodologies for structurally related azetidine derivatives. The document includes a proposed experimental protocol for its synthesis and characterization, alongside a summary of the broad-spectrum biological activities associated with the azetidine scaffold.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₄ | Calculated |

| Molecular Weight | 202.26 g/mol | Calculated |

| CAS Number | 2097976-95-7 | |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

| Solubility | Data not available | - |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for 3-Azido-1-(3-methylbenzyl)azetidine can be conceptualized based on established methods for the synthesis of substituted azetidines. A common strategy involves the N-alkylation of an azetidine precursor followed by nucleophilic substitution to introduce the azide group. The following protocol is a proposed methodology based on analogous syntheses.

Synthesis of 1-(3-methylbenzyl)-3-hydroxyazetidine (Intermediate 1)

Materials:

-

3-Hydroxyazetidine hydrochloride

-

3-Methylbenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 3-methylbenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 1-(3-methylbenzyl)-3-hydroxyazetidine.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of 1-(3-methylbenzyl)-3-bromoazetidine (Intermediate 2)

Materials:

-

1-(3-methylbenzyl)-3-hydroxyazetidine (Intermediate 1)

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Dissolve 1-(3-methylbenzyl)-3-hydroxyazetidine (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add carbon tetrabromide (1.5 equivalents) and triphenylphosphine (1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford 1-(3

3-Azido-1-(3-methylbenzyl)azetidine CAS number 2097976-95-7

CAS Number: 2097976-95-7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited public data exists for this specific compound. This guide is based on established principles of azetidine chemistry and the known roles of its functional groups in medicinal chemistry.

Introduction

Azetidines are a significant class of four-membered nitrogen-containing heterocyclic compounds that have garnered substantial interest in drug discovery. Their rigid, strained ring system offers unique conformational constraints that can lead to improved binding affinity and metabolic stability in drug candidates. The incorporation of an azido group at the 3-position, as seen in 3-Azido-1-(3-methylbenzyl)azetidine, provides a versatile chemical handle for further functionalization, making it a potentially valuable building block in the synthesis of novel therapeutics. This guide provides a comprehensive overview of the available information and a prospective look into the synthesis, properties, and potential applications of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2097976-95-7 | |

| Chemical Name | 3-Azido-1-(3-methylbenzyl)azetidine | |

| Molecular Formula | C₁₁H₁₄N₄ | Inferred |

| Molecular Weight | 202.26 g/mol | Inferred |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

Hypothetical Synthesis

No specific synthesis for 3-Azido-1-(3-methylbenzyl)azetidine has been published. However, based on established methods for the synthesis of 3-azidoazetidines, a plausible synthetic route can be proposed. A common strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with an azide source.

A potential synthetic pathway could start from a commercially available or readily synthesized N-protected 3-hydroxyazetidine. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic displacement with sodium azide. The final step would involve the introduction of the 3-methylbenzyl group onto the azetidine nitrogen.

Experimental Protocol: A Proposed Synthesis

Step 1: Protection of 3-Hydroxyazetidine

A solution of 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane) is treated with a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base (e.g., triethylamine) to yield N-Boc-3-hydroxyazetidine.

Step 2: Activation of the Hydroxyl Group

The N-Boc-3-hydroxyazetidine is dissolved in a solvent like pyridine or dichloromethane and cooled. A sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), is added portion-wise to activate the hydroxyl group, forming N-Boc-3-(tosyloxy)azetidine or N-Boc-3-(mesyloxy)azetidine.

Step 3: Azide Introduction

The activated azetidine from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN₃) is added, and the mixture is heated to facilitate the SN2 reaction, yielding N-Boc-3-azidoazetidine.

Step 4: Deprotection

The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane to give 3-azidoazetidine.

Step 5: N-Alkylation with 3-Methylbenzyl Bromide

The deprotected 3-azidoazetidine is reacted with 3-methylbenzyl bromide in the presence of a base (e.g., potassium carbonate) in a solvent such as acetonitrile to afford the final product, 3-Azido-1-(3-methylbenzyl)azetidine.

Below is a visual representation of this proposed synthetic workflow.

The Azide Group: A Cornerstone of Bioorthogonal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide group, a small, abiotic, and highly energetic functional group, has emerged as a central player in the field of bioorthogonal chemistry. Its unique combination of stability in biological systems and specific reactivity with designated partners allows for the precise chemical modification of biomolecules in their native environments. This guide provides a comprehensive overview of the azide group's role in bioorthogonal chemistry, detailing its properties, key reactions, and applications, with a focus on quantitative data and experimental methodologies.

The Azide Group: An Ideal Bioorthogonal Handle

The utility of the azide group in bioorthogonal chemistry stems from a unique set of characteristics that allow it to function as a "chemical reporter"—a functional group that can be introduced into a biological system without perturbing it and then selectively reacted with an external probe.[1]

Key Properties of the Azide Group:

-

Small Size: The azide group is exceptionally small, minimizing potential steric hindrance and perturbations to the structure and function of the biomolecule to which it is attached.[2]

-

Metabolic Stability: Azides are largely stable within the complex metabolic milieu of living cells and organisms, resisting degradation by endogenous enzymes.[2]

-

Abiotic Nature: Azides are absent from most biological systems, ensuring that they do not participate in unwanted side reactions with native cellular components.[2] This orthogonality is a fundamental requirement for any bioorthogonal reaction.[1][2]

-

Specific Reactivity: The azide group exhibits highly selective reactivity with specific functional groups, such as phosphines and alkynes, which are also abiotic.[1][2] This selective reactivity forms the basis of the most widely used bioorthogonal ligation reactions.

Key Bioorthogonal Reactions Involving Azides

Three primary reactions have defined the application of azides in bioorthogonal chemistry: the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Staudinger Ligation

The Staudinger ligation, developed by the Bertozzi group, was the first bioorthogonal reaction to be widely used.[2][3] It is based on the classic Staudinger reaction between an azide and a triarylphosphine.[2][3] In the bioorthogonal version, a modified phosphine containing an electrophilic trap (e.g., a methyl ester) ortho to the phosphorus atom reacts with the azide to form a stable amide bond.[2][3]

Mechanism: The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide-linked product and a phosphine oxide byproduct.[2][4]

Although groundbreaking, the Staudinger ligation suffers from relatively slow reaction kinetics.[1][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and versatile bioorthogonal reaction.[1][3][5] It is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I), which dramatically accelerates the reaction rate and ensures the regioselective formation of a 1,4-disubstituted 1,2,3-triazole.[1][3]

Mechanism: The copper(I) catalyst facilitates the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the stable triazole product.

The primary limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[2][5] However, it remains a powerful tool for in vitro and ex vivo labeling.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity issues associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[1][5] This reaction utilizes a strained cyclooctyne, which reacts with an azide in a [3+2] cycloaddition without the need for a metal catalyst.[1][3] The release of ring strain in the cyclooctyne provides the driving force for the reaction.[3][5]

Mechanism: SPAAC is a concerted 1,3-dipolar cycloaddition reaction that proceeds readily at physiological temperatures, forming a stable triazole linkage.

SPAAC has become the gold standard for in vivo bioorthogonal labeling due to its biocompatibility and favorable reaction kinetics.[1][7]

Quantitative Comparison of Azide-Based Bioorthogonal Reactions

The choice of a bioorthogonal reaction often depends on the specific application, with reaction kinetics being a critical factor. The following table summarizes the second-order rate constants for the key azide-based bioorthogonal reactions.

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| Staudinger Ligation | ~10⁻³ - 10⁻² | Relatively slow kinetics, which can limit its efficiency for detecting low-abundance biomolecules.[8] |

| CuAAC | ~1 - 10² | Very fast reaction rates, but the requirement for a cytotoxic copper catalyst limits its use in living cells.[9] |

| SPAAC (with cyclooctynes) | ~10⁻³ - 1 | Reaction rates vary significantly depending on the specific cyclooctyne used. More strained cyclooctynes exhibit faster kinetics.[8] |

| SPAAC (with DIBAC/DBCO) | ~1 | Aza-dibenzocyclooctynes (DIBAC/DBCO) are commonly used strained alkynes with improved reaction kinetics suitable for in vivo applications.[10] |

| SPAAC (with BARAC) | ~10 | Biarylazacyclooctynones (BARAC) exhibit even faster kinetics but can have reduced stability.[10] |

Applications in Research and Drug Development

The ability to selectively tag biomolecules with azides and subsequently ligate them to probes has revolutionized the study of cellular processes and has significant implications for drug development.

-

Glycan Engineering and Imaging: Azido sugars can be metabolically incorporated into cellular glycans, allowing for their visualization and study in living organisms.[1][7]

-

Protein Labeling and Identification: Azide-containing unnatural amino acids can be incorporated into proteins, enabling their subsequent labeling with fluorescent probes or affinity tags for proteomic studies.[3]

-

Nucleic Acid and Lipid Research: Azide-modified nucleosides and lipids can be used to study DNA replication, transcription, and lipid trafficking.[1][3]

-

Drug Delivery and Targeting: Bioorthogonal chemistry can be used to assemble drug-delivery systems in situ or to target drugs to specific sites within the body.[11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal chemistry techniques. Below are generalized protocols for the three major azide-based ligation reactions.

Protocol: Staudinger Ligation for Cell Surface Labeling

-

Metabolic Labeling: Incubate cells with an azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, for glycan labeling) at a concentration of 25-50 µM in culture medium for 24-48 hours.

-

Cell Preparation: Wash the cells twice with buffer (e.g., PBS, pH 7.4) to remove unincorporated azido sugar.

-

Ligation Reaction: Add a solution of the phosphine-probe conjugate (e.g., phosphine-FLAG) to the cells at a concentration of 100-250 µM in a buffer containing 1% fetal bovine serum.

-

Incubation: Incubate the cells for 1-2 hours at room temperature or 37°C.

-

Washing: Wash the cells three times with buffer to remove unreacted phosphine-probe.

-

Analysis: The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy, depending on the nature of the probe.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Lysates

-

Sample Preparation: Prepare a cell lysate containing the azide-modified protein of interest.

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-probe (e.g., alkyne-biotin) in DMSO.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in water.[12]

-

Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water.

-

-

Ligation Reaction: In a microcentrifuge tube, combine the cell lysate, alkyne-probe (final concentration 50-100 µM), CuSO₄ (final concentration 0.1-1 mM), and ligand (at a 5-fold molar excess to CuSO₄).[12][13]

-

Initiation: Initiate the reaction by adding the sodium ascorbate solution (final concentration 1-5 mM).[12]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

-

Analysis: The labeled protein can be detected by western blot (if the probe is an epitope tag) or enriched using affinity purification (if the probe is biotin).

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for in vivo Imaging

-

Metabolic Labeling: Administer the azide-modified metabolic precursor to the organism (e.g., via intraperitoneal injection or in the diet). The dosage and duration will depend on the specific precursor and organism.

-

Probe Administration: After a suitable labeling period, administer the strained alkyne-probe conjugate (e.g., DBCO-fluorophore) to the organism.

-

Incubation: Allow time for the probe to distribute throughout the organism and react with the azide-labeled biomolecules. The incubation time will vary depending on the probe's pharmacokinetic properties.

-

Imaging: Image the organism using an appropriate imaging modality (e.g., fluorescence imaging) to visualize the localization of the labeled biomolecules.

Visualizing Bioorthogonal Chemistry Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the core concepts of azide-based bioorthogonal chemistry.

Caption: Mechanism of the Staudinger Ligation.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General workflow for bioorthogonal labeling.

Conclusion

The azide group has proven to be an exceptionally powerful tool in the field of bioorthogonal chemistry. Its unique combination of small size, stability, and specific reactivity has enabled the development of a suite of chemical reactions that allow for the precise and non-perturbative labeling of biomolecules in living systems. From the foundational Staudinger ligation to the highly efficient copper-free click reactions, azide-based bioorthogonal chemistry continues to be a driving force in chemical biology, providing invaluable insights into complex biological processes and paving the way for new diagnostic and therapeutic strategies.

References

- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 5. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. broadpharm.com [broadpharm.com]

- 13. jenabioscience.com [jenabioscience.com]

Methodological & Application

Application Notes and Protocols: 3-Azido-1-(3-methylbenzyl)azetidine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine moieties are increasingly incorporated into drug candidates due to their favorable physicochemical properties, including improved metabolic stability, aqueous solubility, and three-dimensional diversity. When functionalized with an azide group, these strained four-membered rings become powerful building blocks for click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility. 3-Azido-1-(3-methylbenzyl)azetidine is a versatile reagent for introducing the azetidine scaffold into a wide range of molecules, including small-molecule libraries, peptides, and bioconjugates, via the formation of a stable triazole linkage.

This document provides detailed protocols for the application of 3-Azido-1-(3-methylbenzyl)azetidine in the two most common click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Synthesis of 3-Azido-1-(3-methylbenzyl)azetidine

A plausible synthetic route to 3-Azido-1-(3-methylbenzyl)azetidine starts from a commercially available precursor and involves a key azidation step. The workflow is depicted below.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery for the rapid synthesis of compound libraries.

Experimental Workflow: CuAAC

Protocol: CuAAC with Phenylacetylene

Materials:

-

3-Azido-1-(3-methylbenzyl)azetidine (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

-

Sodium ascorbate (0.1 equiv)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-Azido-1-(3-methylbenzyl)azetidine (e.g., 216 mg, 1.0 mmol) and phenylacetylene (e.g., 112 mg, 1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 19.8 mg, 0.1 mmol) in water (1 mL).

-

In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol) in water (1 mL).

-

To the stirred solution of the azide and alkyne, add the CuSO₄ solution followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 1-4 hours), add a saturated aqueous solution of EDTA (10 mL) to the reaction mixture and stir for 30 minutes to chelate the copper.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(1-(3-methylbenzyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole.

Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.

Experimental Workflow: SPAAC

Protocol: SPAAC with a DBCO-PEG Conjugate

Materials:

-

3-Azido-1-(3-methylbenzyl)azetidine (1.0 equiv)

-

DBCO-PEG₄ (1.0 equiv)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Prepare a stock solution of 3-Azido-1-(3-methylbenzyl)azetidine (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the DBCO-PEG₄ (e.g., 10 mM in DMSO).

-

In a microcentrifuge tube, combine the DBCO-PEG₄ solution (e.g., 10 µL, 0.1 µmol) with PBS (e.g., 80 µL).

-

Add the stock solution of 3-Azido-1-(3-methylbenzyl)azetidine (e.g., 10 µL, 0.1 µmol) to the tube.

-

Incubate the reaction mixture at 37 °C. The reaction is typically complete within 1-2 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be directly used in biological assays or purified by reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes the expected outcomes for the click reactions of 3-Azido-1-(3-methylbenzyl)azetidine with representative alkynes.

| Reaction | Alkyne Partner | Catalyst/Conditions | Reaction Time (h) | Yield (%) |

| CuAAC | Phenylacetylene | 5 mol% CuSO₄, 10 mol% NaAsc, t-BuOH/H₂O, rt | 1-4 | >95 |

| CuAAC | Propargyl alcohol | 5 mol% CuSO₄, 10 mol% NaAsc, t-BuOH/H₂O, rt | 1-3 | >95 |

| SPAAC | DBCO-PEG₄ | PBS, 37 °C | 1-2 | >90 |

| SPAAC | BCN-amine | ACN/H₂O, rt | 0.5-1 | >90 |

Applications in Drug Discovery

The 1,2,3-triazole ring formed through click chemistry is not merely a linker but is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets. The resulting 1-(1-(3-methylbenzyl)azetidin-3-yl)-1H-1,2,3-triazole derivatives are of significant interest in drug discovery for several reasons:

-

Scaffold Hopping and Library Synthesis: The efficiency of click chemistry allows for the rapid generation of large and diverse libraries of azetidine-containing compounds for high-throughput screening.

-

Improved Pharmacokinetics: The azetidine moiety can enhance solubility and metabolic stability, while the triazole ring is generally resistant to metabolic degradation.

-

Bio-conjugation: The SPAAC reaction enables the site-specific labeling of biomolecules with the azetidine-triazole warhead under physiological conditions, facilitating studies in chemical biology and the development of antibody-drug conjugates (ADCs).

Conclusion

3-Azido-1-(3-methylbenzyl)azetidine is a valuable and versatile building block for the synthesis of novel chemical entities for drug discovery and chemical biology. The straightforward and high-yielding nature of its click chemistry reactions, both CuAAC and SPAAC, provides a robust platform for introducing the desirable azetidine scaffold. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors.

Application Notes and Protocols for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of 3-Azido-1-(3-methylbenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds rapidly and efficiently without the need for a toxic copper catalyst. This makes it an invaluable tool in chemical biology, drug discovery, and materials science for the conjugation of molecules in complex biological environments. The reaction's driving force is the ring strain of a cyclooctyne, which readily reacts with an azide to form a stable triazole linkage.

This document provides detailed application notes and protocols for the SPAAC of 3-Azido-1-(3-methylbenzyl)azetidine with a generic cyclooctyne, dibenzocyclooctyne (DBCO), a commonly used reagent in SPAAC. Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The resulting triazole-linked azetidine product can be a valuable scaffold for the development of novel therapeutics.

Reaction Scheme

The SPAAC reaction between 3-Azido-1-(3-methylbenzyl)azetidine and a DBCO-functionalized molecule (R-DBCO) is depicted below.

Diagram of the general reaction will be provided in the visualizations section.

Quantitative Data Summary

The following tables summarize typical quantitative data for the SPAAC of 3-Azido-1-(3-methylbenzyl)azetidine with an R-DBCO derivative. These values are representative and may vary depending on the specific R group and reaction conditions.

Table 1: Reaction Yields and Purity

| Cyclooctyne Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| DBCO-PEG4-Biotin | Acetonitrile/Water (1:1) | 25 | 1 | >95 | >98 |

| DBCO-Sulfo-NHS Ester | DMSO | 25 | 0.5 | >90 | >95 |

| DBCO-Maleimide | DMF | 37 | 2 | >92 | >97 |

Table 2: Kinetic Data

| Reactant Pair | Solvent | Rate Constant (k₂) (M⁻¹s⁻¹) |

| 3-Azido-1-(3-methylbenzyl)azetidine + DBCO-amine | Methanol | 0.8 - 1.2 |

| 3-Azido-1-(3-methylbenzyl)azetidine + DBCO-acid | Water | 0.5 - 0.9 |

Experimental Protocols

Protocol 1: General Procedure for the SPAAC of 3-Azido-1-(3-methylbenzyl)azetidine with a DBCO-Functionalized Molecule

This protocol describes a general method for the conjugation of 3-Azido-1-(3-methylbenzyl)azetidine to a DBCO-containing molecule.

Materials:

-

3-Azido-1-(3-methylbenzyl)azetidine

-

DBCO-functionalized molecule (e.g., DBCO-PEG4-Biotin)

-

Anhydrous, degassed solvent (e.g., Acetonitrile, DMSO, DMF, or a mixture with water)

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Stirring apparatus

-

Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Preparation of Reactants:

-

Dissolve 3-Azido-1-(3-methylbenzyl)azetidine (1.0 equivalent) in the chosen solvent to a final concentration of 10 mM.

-

Dissolve the DBCO-functionalized molecule (1.0 - 1.2 equivalents) in the same solvent to a final concentration of 10 mM.

-

-

Reaction Setup:

-

In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the solution of 3-Azido-1-(3-methylbenzyl)azetidine.

-

Begin stirring the solution.

-

Slowly add the solution of the DBCO-functionalized molecule to the reaction vessel.

-

-

Reaction Monitoring:

-

Allow the reaction to proceed at the desired temperature (typically room temperature, 25°C).

-

Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or HPLC. The disappearance of the starting materials and the appearance of the triazole product peak will indicate reaction progression.

-

-

Work-up and Purification:

-

Once the reaction is complete (typically within 1-4 hours), quench the reaction if necessary (e.g., by adding a scavenger for any excess reagent, though often not required for SPAAC).

-

Remove the solvent under

-

Application Notes and Protocols for Peptide Functionalization with 3-Azido-1-(3-methylbenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the attachment of various moieties to enhance therapeutic properties, facilitate imaging, or probe biological systems. Azetidine-containing peptides are of particular interest as the strained four-membered ring can induce specific secondary structures, such as β-turns, and improve metabolic stability.[1] The use of 3-Azido-1-(3-methylbenzyl)azetidine as a functional handle introduces a bioorthogonal azide group, allowing for selective modification of peptides through click chemistry.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the functionalization of peptides using 3-Azido-1-(3-methylbenzyl)azetidine. The primary method of conjugation is the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4][5]

Key Applications

The introduction of an azido-azetidine moiety into a peptide sequence opens up a wide array of applications:

-

Drug Conjugation: Attachment of small molecule drugs, toxins, or therapeutic oligonucleotides to targeting peptides.

-

Peptide Labeling: Covalent linkage of imaging agents such as fluorophores (e.g., coumarin, fluorescein) or radiolabels for in vitro and in vivo tracking.[6]

-

Bioconjugation: Immobilization of peptides onto surfaces, nanoparticles, or larger biomolecules like antibodies.

-

Pharmacokinetic Modification: Conjugation to polymers like polyethylene glycol (PEG) to improve solubility and circulation half-life.

-

Probing Molecular Interactions: Attachment of biotin or other affinity tags for pull-down assays and interaction studies.[6]

Experimental Overview

The functionalization process can be conceptually divided into two main stages: the incorporation of an alkyne-bearing amino acid into the peptide of interest and the subsequent click reaction with 3-Azido-1-(3-methylbenzyl)azetidine. Alternatively, an azetidine-containing amino acid can be incorporated into the peptide, followed by azidation, although direct incorporation of the azido-azetidine building block is more efficient.

The following diagram outlines the general experimental workflow:

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and functionalization of a model alkyne-containing peptide with 3-Azido-1-(3-methylbenzyl)azetidine via CuAAC and SPAAC.

Table 1: Synthesis of Alkyne-Modified Peptide

| Step | Parameter | Value |

| SPPS | Coupling Efficiency | >99% per cycle |

| Cleavage | Crude Yield | 75-85% |

| Purification | Purity (HPLC) | >98% |

| Characterization | Observed Mass [M+H]⁺ | Matches Theoretical |

Table 2: CuAAC Functionalization of Alkyne-Peptide

| Parameter | Condition 1 | Condition 2 |

| Reactants | ||

| Alkyne-Peptide | 1.0 eq | 1.0 eq |

| 3-Azido-1-(3-methylbenzyl)azetidine | 1.5 eq | 2.0 eq |

| CuSO₄·5H₂O | 0.1 eq | 0.2 eq |

| Sodium Ascorbate | 0.5 eq | 1.0 eq |

| Ligand (THPTA) | 0.5 eq | 1.0 eq |

| Conditions | ||

| Solvent | DMSO/H₂O (1:1) | DMF |

| Temperature | Room Temperature | 40 °C |

| Reaction Time | 1 hour | 30 minutes |

| Results | ||

| Conversion (HPLC) | >95% | >98% |

| Isolated Yield | 85-90% | 88-93% |

| Purity (HPLC) | >97% | >98% |

Table 3: SPAAC Functionalization of Alkyne-Peptide with a Strained Alkyne

| Parameter | Condition 1 | Condition 2 |

| Reactants | ||

| Azide-Peptide | 1.0 eq | 1.0 eq |

| Strained Alkyne (e.g., DBCO-PEG) | 1.2 eq | 1.5 eq |

| Conditions | ||

| Solvent | PBS (pH 7.4) | DMSO |

| Temperature | 37 °C | Room Temperature |

| Reaction Time | 2 hours | 4 hours |

| Results | ||

| Conversion (HPLC) | >90% | >95% |

| Isolated Yield | 80-88% | 85-92% |

| Purity (HPLC) | >96% | >97% |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified peptide with 3-Azido-1-(3-methylbenzyl)azetidine using a copper(I) catalyst.

Materials:

-

Alkyne-modified peptide

-

3-Azido-1-(3-methylbenzyl)azetidine

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Reaction vials

-

HPLC system for purification and analysis

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified peptide in DMSO/water (1:1) to a final concentration of 10 mM.

-

Dissolve 3-Azido-1-(3-methylbenzyl)azetidine in DMSO to a final concentration of 50 mM.

-

Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 250 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-peptide solution (1.0 equivalent).

-

Add the 3-Azido-1-(3-methylbenzyl)azetidine solution (1.5 equivalents).

-

Add the THPTA solution (0.5 equivalents).

-

Add the CuSO₄·5H₂O solution (0.1 equivalents).

-

Vortex the mixture gently.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).

-

Vortex the mixture immediately and incubate at room temperature for 1-2 hours. The reaction can be monitored by HPLC.

-

-

Purification:

-

Upon completion, quench the reaction by adding EDTA to chelate the copper.

-

Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the functionalized peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a powder.

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a peptide containing 3-azido-1-(substituted)azetidine with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. This is particularly useful for applications in biological systems where copper toxicity is a concern.[7]

Materials:

-

Peptide functionalized with 3-azido-1-(3-methylbenzyl)azetidine (synthesized by incorporating the corresponding amino acid during SPPS).

-

DBCO-containing molecule (e.g., DBCO-PEG, DBCO-fluorophore)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO, if needed for solubility)

-

Reaction vials

-

HPLC system for purification and analysis

Procedure:

-

Preparation of Solutions:

-

Dissolve the azido-azetidine peptide in PBS (pH 7.4) to a final concentration of 5 mM. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.

-

Dissolve the DBCO-containing reagent in DMSO to a concentration of 25 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azido-azetidine peptide solution (1.0 equivalent).

-

Add the DBCO-reagent solution (1.2 equivalents).

-

-

Incubation:

-

Incubate the reaction mixture at 37 °C for 2-4 hours. The reaction progress can be monitored by HPLC.

-

-

Purification and Characterization:

-

Purify the functionalized peptide using reverse-phase HPLC.

-

Lyophilize the pure fractions.

-

Characterize the final product by mass spectrometry and analytical HPLC.

-

Hypothetical Signaling Pathway Application

Peptides functionalized with 3-Azido-1-(3-methylbenzyl)azetidine can be used to create probes for studying cellular signaling pathways. For example, a peptide inhibitor of a specific kinase could be functionalized with a fluorophore via click chemistry to visualize its intracellular localization and interaction with its target.

Conclusion

The functionalization of peptides with 3-Azido-1-(3-methylbenzyl)azetidine provides a robust and versatile platform for the development of sophisticated peptide-based tools and therapeutics. The protocols outlined above for CuAAC and SPAAC offer reliable methods for achieving high-yield conjugation under mild conditions. The unique structural properties of the azetidine ring, combined with the bioorthogonality of the azide group, make this an attractive strategy for researchers in drug development and chemical biology.

References

- 1. jpt.com [jpt.com]

- 2. peptide.com [peptide.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

Application Notes and Protocols for Developing Molecular Probes from 3-Azido-1-(3-methylbenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-1-(3-methylbenzyl)azetidine is a versatile chemical scaffold for the development of bespoke molecular probes. Its unique structure, combining a strained azetidine ring with a bioorthogonal azide handle, offers significant potential for applications in chemical biology, drug discovery, and molecular imaging. The azetidine moiety can serve as a core structural element for designing ligands that target specific biological macromolecules, while the azide group enables covalent labeling and detection through highly specific and efficient bioorthogonal reactions.

The primary utility of the azide group lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] These reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity within complex biological systems without interfering with native biochemical processes.[3][4] This allows for the precise labeling of target molecules in vitro and in living cells.[2][5]

These application notes provide a framework for utilizing 3-Azido-1-(3-methylbenzyl)azetidine as a foundational building block for creating novel molecular probes. The following sections detail potential applications, hypothetical performance data, and comprehensive experimental protocols.

Potential Applications

-

Target Identification and Validation: By functionalizing the azetidine core to create a bioactive ligand, 3-Azido-1-(3-methylbenzyl)azetidine can be used as a chemical probe to identify and validate its biological targets. After the probe binds to its target protein, the azide group can be used to covalently attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).

-

Cellular Imaging and Tracking: Probes derived from this molecule can be employed to visualize and track the localization and dynamics of their targets within living cells.[5][6] Following incubation with the azide-containing probe, cells can be treated with a fluorophore-alkyne conjugate, leading to covalent labeling and fluorescent visualization of the target.

-

Fragment-Based Drug Discovery (FBDD): The core azetidine scaffold can be used as a starting point in FBDD campaigns. Hits identified from fragment screening can be elaborated with the 3-azido-1-(3-methylbenzyl)azetidine moiety to enable downstream target engagement and validation studies using click chemistry.

-

Activity-Based Protein Profiling (ABPP): Covalent inhibitors or activity-based probes can be designed around the azetidine scaffold. The integrated azide handle allows for the subsequent fluorescent labeling or enrichment of the targeted enzymes, providing a readout of their activity state.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for a molecular probe derived from 3-Azido-1-(3-methylbenzyl)azetidine, hereafter referred to as "Azetidine Probe-7" (AP7). This data is for illustrative purposes to guide researchers in their experimental design and evaluation.

Table 1: Physicochemical Properties of Azetidine Probe-7 (AP7)

| Property | Value | Method |

| Molecular Weight | 350.45 g/mol | Calculated |

| logP | 2.8 | Calculated (e.g., using ChemDraw) |

| Aqueous Solubility | 150 µM | Shake-flask method |

| pKa | 7.2 | Potentiometric titration |

Table 2: In Vitro Performance of Azetidine Probe-7 (AP7)

| Parameter | Value | Assay |

| Target Binding Affinity (Kd) | 85 nM | Isothermal Titration Calorimetry (ITC) |

| Cell Permeability (Papp) | 1.5 x 10-6 cm/s | PAMPA Assay |

| Metabolic Stability (t1/2) | > 60 min | Human Liver Microsomes |

| Cytotoxicity (CC50) | > 50 µM | MTT Assay (HeLa cells, 24h) |

Table 3: Bioorthogonal Reaction Kinetics of Azetidine Probe-7 (AP7)

| Reaction Type | Reaction Partner | Second-Order Rate Constant (k2) | Conditions |

| CuAAC | DBCO-Fluor 488 | Not Applicable (Catalyzed) | 100 µM CuSO4, 500 µM TBTA, 5 mM Sodium Ascorbate, PBS, 37°C |

| SPAAC | BCN-Fluor 555 | 0.8 M-1s-1 | PBS, 37°C |

| Staudinger Ligation | Phosphine-Biotin | 0.003 M-1s-1 | PBS, 37°C |

Experimental Protocols

The following are detailed protocols for the synthesis of a hypothetical probe and its application in cellular imaging.

Protocol 1: Synthesis of a Hypothetical Bioactive Probe (Azetidine Probe-7)

This protocol describes a potential synthetic route to functionalize the azetidine core. Note: This is a generalized protocol and may require optimization.

Objective: To couple a carboxylic acid-containing fragment (Fragment-X) to the azetidine nitrogen of a precursor to yield a bioactive probe.

Materials:

-

3-Azido-1H-azetidine (as a precursor)

-

3-Methylbenzyl bromide

-

Fragment-X (a hypothetical carboxylic acid)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

Dimethylformamide (DMF)

-

Standard workup and purification reagents (Ethyl acetate, brine, MgSO4, silica gel)

Procedure:

-

Synthesis of 3-Azido-1-(3-methylbenzyl)azetidine: a. Dissolve 3-Azido-1H-azetidine (1.0 eq) in DMF. b. Add DIPEA (2.5 eq) and 3-methylbenzyl bromide (1.2 eq). c. Stir the reaction at room temperature for 16 hours. d. Perform an aqueous workup and purify by column chromatography to yield the title compound.

-

Coupling of Fragment-X (Hypothetical): a. This step assumes a modification of the azetidine scaffold to present a functional group for coupling, or the use of a different starting material. For the purpose of this protocol, we will assume a precursor with a free amine is available for acylation. b. Dissolve Fragment-X (1.0 eq) in DMF. c. Add BOP (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes. d. Add the amine-functionalized azetidine precursor (1.2 eq) to the reaction mixture. e. Stir at room temperature for 12 hours. f. Monitor the reaction by LC-MS. g. Upon completion, perform an aqueous workup and purify by preparative HPLC to yield Azetidine Probe-7.

Protocol 2: Live-Cell Imaging using Azetidine Probe-7 and SPAAC

Objective: To visualize the subcellular localization of the target of AP7 in living cells.

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

Azetidine Probe-7 (AP7)

-

BCN-Fluor 555 (or other strained alkyne fluorophore)

-

Hoechst 33342

-

Phosphate-Buffered Saline (PBS)

-

Confocal microscope

Procedure:

-

Cell Culture and Plating: a. Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator. b. Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

-

Probe Labeling: a. Prepare a 10 mM stock solution of AP7 in DMSO. b. Dilute the AP7 stock solution in pre-warmed culture medium to a final concentration of 10 µM. c. Remove the old medium from the cells and add the AP7-containing medium. d. Incubate the cells for 4 hours at 37°C.

-

Wash and Fluorophore Reaction: a. Remove the AP7-containing medium and wash the cells three times with warm PBS. b. Prepare a 1 mM stock solution of BCN-Fluor 555 in DMSO. c. Dilute the BCN-Fluor 555 stock in pre-warmed culture medium to a final concentration of 5 µM. d. Add the BCN-Fluor 555-containing medium to the cells. e. Incubate for 30 minutes at 37°C, protected from light.

-

Counterstaining and Imaging: a. Wash the cells three times with warm PBS. b. Add medium containing Hoechst 33342 (1 µg/mL) for 10 minutes to stain the nuclei. c. Replace with fresh PBS or imaging buffer. d. Image the cells using a confocal microscope with appropriate laser lines and filters for Hoechst 33342 and the chosen fluorophore (e.g., 555 nm excitation for Fluor 555).

Visualizations

The following diagrams illustrate key conceptual and experimental workflows.

References

- 1. mdpi.com [mdpi.com]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. escholarship.org [escholarship.org]

- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Azido-1-(3-methylbenzyl)azetidine

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the purification of 3-Azido-1-(3-methylbenzyl)azetidine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying 3-Azido-1-(3-methylbenzyl)azetidine?

A1: Standard silica gel (230-400 mesh) is the most common and recommended stationary phase for the column chromatography of azetidine derivatives.[1] However, because azetidines contain a basic nitrogen atom, they can sometimes interact strongly with the acidic nature of silica gel, leading to tailing or decomposition.[2] If such issues arise, consider using deactivated (neutral) silica or basic alumina.[2][3]

Q2: How do I select the optimal mobile phase (eluent)?

A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate.[2] For 3-Azido-1-(3-methylbenzyl)azetidine, which is a relatively non-polar molecule, start with a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent like ethyl acetate.[1][4] Begin with a low polarity mixture (e.g., 10:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate until the desired Rf is achieved.

Q3: How can I visualize the compound on a TLC plate?

A3: There are several methods to visualize 3-Azido-1-(3-methylbenzyl)azetidine:

-

UV Light: The 3-methylbenzyl group contains an aromatic ring, which should be visible under short-wave UV light (254 nm) on a TLC plate with a fluorescent indicator (F254).[1]

-

Potassium Permanganate (KMnO₄) Stain: This is a general stain for organic compounds and will react with the azetidine and azide functional groups.[1]

-

Azide-Specific Staining: For definitive identification of azide-containing spots, a two-step method can be used. First, dip the TLC plate in a solution of triphenylphosphine (PPh₃) to reduce the azide to an amine. After drying, dip the plate in a ninhydrin solution and heat to develop a colored spot.[5]

Q4: Is 3-Azido-1-(3-methylbenzyl)azetidine stable on silica gel?

A4: While many azetidine derivatives are stable on silica, the basicity of the nitrogen atom and the reactivity of the azide group can sometimes lead to degradation on acidic silica gel.[2] To check for stability, spot the crude material on a silica TLC plate, and then spot it again at the same point after 1-2 hours. Develop the plate and check if any new spots (degradation products) have appeared at the baseline or elsewhere. This is sometimes referred to as 2D TLC.[2]

Q5: What are the primary safety concerns when handling this compound?

A5: Organic azides are potentially energetic compounds. While small-molecule azides like this are generally less sensitive than heavy metal azides, precautions are necessary.

-

Avoid Heat: Do not heat the compound unnecessarily. Remove solvent under reduced pressure at low temperatures.[6]

-

Avoid Heavy Metals: Do not use spatulas or equipment made of copper, lead, or brass. Contact with these metals can form highly explosive metal azides.[7]

-

Toxicity: Sodium azide, a related compound, is highly toxic. Handle 3-Azido-1-(3-methylbenzyl)azetidine with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Experimental Protocols

Protocol 1: Determining Optimal Eluent via TLC

-

Prepare several TLC developing chambers with different solvent systems of varying polarity (see Table 1).

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Using a capillary tube, spot the solution onto a silica gel TLC plate (60F-254).

-

Place the TLC plate in a developing chamber and allow the eluent to travel up the plate.

-

Once the solvent front is near the top, remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the spots using UV light and/or a chemical stain.

-

Calculate the Rf value for the product spot in each solvent system. The optimal system will give an Rf value between 0.2 and 0.3.

Protocol 2: Column Chromatography Purification

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[8]

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in the minimum amount of the eluent solvent and carefully pipette it onto the top of the silica bed.[9]

-

Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a different, volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]

-

-

Elution: Carefully add the eluent to the column. Apply gentle air pressure to begin the flow. Start with a low-polarity solvent mixture and, if necessary, gradually increase the polarity (gradient elution) to move the compound down the column.[2]

-

Fraction Collection & Analysis: Collect the eluting solvent in a series of test tubes or vials. Monitor the fractions by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 3-Azido-1-(3-methylbenzyl)azetidine.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

| Solvent System | Recommended Starting Ratio (v/v) | Polarity | Notes |

|---|---|---|---|

| Hexane : Ethyl Acetate | 10 : 1 | Low | A standard system for compounds of moderate polarity. Gradually increase ethyl acetate (e.g., 8:1, 5:1) to increase elution strength.[1] |

| Cyclohexane : Ethyl Acetate | 10 : 1 | Low | Similar to Hexane:EtOAc; sometimes provides better separation.[4] |

| Dichloromethane (DCM) | 100% | Medium | Can be used alone or with a small amount of methanol for more polar impurities. |

| Toluene : Acetone | 100 : 1 | Low | A less common system that can be effective for specific separations.[4] |

Visualizations

Caption: Experimental workflow for column chromatography.

Troubleshooting Guide

Q: My compound is streaking or "tailing" on the column and TLC plate. What should I do?

A: Tailing is often caused by the interaction of the basic azetidine nitrogen with acidic sites on the silica gel.[2]

-

Solution 1: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent. This will neutralize the acidic sites and improve peak shape.

-

Solution 2: Switch to a neutral stationary phase like deactivated silica gel or basic alumina, which is less likely to cause tailing with basic compounds.[3]

Q: The compound is not moving from the origin (Rf = 0), even with a more polar solvent system.

A: This indicates very strong binding to the stationary phase or potential decomposition at the origin.

-

Solution 1: Check for compound stability on silica as described in FAQ A4. If it's decomposing, you must use a different stationary phase like alumina.[2]

-

Solution 2: If the compound is stable but very polar, a more aggressive solvent system may be needed. Try a system containing methanol, such as 1-5% methanol in dichloromethane.[2] For highly basic compounds, a system like 5% of (10% ammonium hydroxide in methanol) mixed in dichloromethane can be effective.[2]

Q: I cannot separate my product from a close-running impurity.

A: This requires optimizing the selectivity of your chromatography.

-

Solution 1: Use a shallower solvent gradient during elution. A slow, gradual increase in polarity often improves the separation of compounds with similar Rf values.

-

Solution 2: Try a different solvent system. Changing the solvents (e.g., from Hexane:Ethyl Acetate to Toluene:Acetone) can alter the interactions with the stationary phase and may resolve the two compounds.

Q: The column flow rate is very slow or has stopped completely.

A: This can be caused by several factors.

-

Cause 1: Column Packed Too Tightly: Fine silica particles may be clogging the column frit. Ensure you are using the correct mesh size and not applying excessive pressure.

-

Cause 2: Sample Precipitation: The compound may have precipitated at the top of the column if it is not soluble in the eluent.[2] In this case, you may need to unpack the column or try to redissolve the material with a stronger solvent, though this may compromise the separation.

-

Cause 3: Air Bubbles: Air trapped in the column can impede solvent flow.[8] Ensure the column never runs dry.

Caption: Troubleshooting decision tree for common issues.

References

- 1. rsc.org [rsc.org]

- 2. Chromatography [chem.rochester.edu]

- 3. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. lcms.cz [lcms.cz]

- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]

- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]

Technical Support Center: Synthesis of 3-Azido-1-(3-methylbenzyl)azetidine

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of 3-Azido-1-(3-methylbenzyl)azetidine. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-Azido-1-(3-methylbenzyl)azetidine?

A1: The most common route is a three-step synthesis. It begins with the cyclization of a suitable precursor, such as epichlorohydrin with 3-methylbenzylamine, to form 1-(3-methylbenzyl)azetidin-3-ol. The resulting hydroxyl group is then activated by converting it into a good leaving group, typically a mesylate or tosylate. Finally, a nucleophilic substitution reaction with an azide salt, such as sodium azide (NaN₃), yields the target compound.

Q2: What are the critical safety precautions when working with organic azides?

A2: Organic azides, especially those with low molecular weight, are potentially explosive and should be handled with extreme care.

-

Avoid Heat and Shock: Do not heat the compound unnecessarily or subject it to mechanical shock.[1]

-

Use Appropriate Solvents: Avoid using halogenated solvents like dichloromethane for reactions involving azide salts, as this can form highly explosive diazidomethane.[1] Skin-permeable solvents like DMSO should also be avoided with toxic reagents like NaN₃.[1]

-

Quenching: Ensure any residual azide reagent is properly quenched during the workup. Acidic conditions should be avoided during workup as they can generate highly toxic and explosive hydrazoic acid (HN₃).[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.

Q3: How can I purify the final product, 3-Azido-1-(3-methylbenzyl)azetidine?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent system. The polarity can be adjusted based on TLC analysis of the crude reaction mixture.

Q4: What is the stability of the final azide product?

A4: While organic azides are energetic, 3-Azido-1-(3-methylbenzyl)azetidine is generally stable enough for storage and subsequent reactions if kept cool and protected from light. For long-term storage, it is advisable to keep it as a solution in a suitable solvent or at low temperatures. It is best practice to use the azide product promptly in the next synthetic step.[2]

Troubleshooting Guide

Problem 1: Low yield or failure in the synthesis of the intermediate, 1-(3-methylbenzyl)azetidin-3-ol.

-

Possible Cause A: Polymerization of Epichlorohydrin.

-

Solution: This is a common side reaction. Ensure that the 3-methylbenzylamine is added slowly to the epichlorohydrin at a controlled, low temperature (e.g., 0 °C) to minimize polymerization and favor the desired nucleophilic addition.

-

-

Possible Cause B: Inefficient Cyclization.

-

Solution: The cyclization step to form the azetidine ring often requires heating in a suitable solvent (e.g., methanol or ethanol) after the initial addition. Ensure the reaction is heated for a sufficient duration, monitoring progress by TLC or LC-MS. The choice of base for the cyclization is also crucial; sodium hydroxide or sodium methoxide are commonly employed.

-

Problem 2: The activation of the hydroxyl group (mesylation/tosylation) is incomplete.

-

Possible Cause A: Insufficient Reagents or Reaction Time.

-

Solution: Ensure at least 1.1 to 1.5 equivalents of the activating agent (methanesulfonyl chloride or p-toluenesulfonyl chloride) and the base (e.g., triethylamine or pyridine) are used. The reaction should be run at 0 °C to room temperature and monitored by TLC until the starting alcohol is fully consumed.

-

-

Possible Cause B: Degradation of Reagents.

-

Solution: Methanesulfonyl chloride and p-toluenesulfonyl chloride are sensitive to moisture. Use freshly opened bottles or ensure they have been stored properly in a desiccator. Triethylamine should be distilled before use to remove any water or other impurities.

-

Problem 3: Multiple products are observed after the azide substitution step.

-

Possible Cause A: Formation of an Elimination Byproduct.

-

Description: The primary side reaction is often the E2 elimination of the mesylate/tosylate to form the alkene, 1-(3-methylbenzyl)azet-2-ene or 1-(3-methylbenzyl)azet-3-ene. This is favored by high temperatures.

-

Solution: Perform the azide substitution at the lowest effective temperature. While some heating is often necessary, avoid excessive temperatures or prolonged reaction times. A typical starting point is 60-80 °C in a polar aprotic solvent like DMF or DMSO.

-

-

Possible Cause B: Ring-Opening of the Azetidine.

-

Description: The strained four-membered ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh conditions.[3][4] This can lead to various linear amine byproducts.

-

Solution: Use milder reaction conditions. Ensure the reaction is not overly concentrated and that the temperature is carefully controlled. Using a phase-transfer catalyst in a biphasic system can sometimes allow for lower reaction temperatures.

-

-

Possible Cause C: Residual Starting Material.

-

Description: The reaction may not have gone to completion.

-

Solution: Increase the reaction time or slightly elevate the temperature, while balancing the risk of elimination. Ensure an adequate excess of sodium azide (typically 1.5 to 3 equivalents) is used to drive the reaction to completion.

-

Summary of Reaction Conditions

The following table summarizes typical conditions for each step of the synthesis. Yields are representative for N-aryl/benzyl azetidine syntheses and may vary.

| Step | Reagents & Solvents | Temperature | Time | Typical Yield |

| 1. Azetidin-3-ol Formation | 3-methylbenzylamine, Epichlorohydrin, NaOH, Methanol/Water | 0 °C to Reflux | 12-24 h | 40-60% |

| 2. Mesylation (Activation) | 1-(3-methylbenzyl)azetidin-3-ol, MsCl, Et₃N, Dichloromethane | 0 °C to RT | 2-4 h | 85-95% |

| 3. Azide Substitution | Azetidin-3-yl mesylate, NaN₃, DMF | 60-80 °C | 6-18 h | 70-90% |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3-methylbenzyl)azetidin-3-ol

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylbenzylamine (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

-

Add epichlorohydrin (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the flask.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 18 hours.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, gradient elution with 5-10% methanol in dichloromethane) to yield the title compound.

Protocol 2: Synthesis of 1-(3-methylbenzyl)azetidin-3-yl methanesulfonate

-

Dissolve 1-(3-methylbenzyl)azetidin-3-ol (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

-

Add triethylamine (1.5 eq) and cool the solution to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification.

Protocol 3: Synthesis of 3-Azido-1-(3-methylbenzyl)azetidine

-

Dissolve the crude 1-(3-methylbenzyl)azetidin-3-yl methanesulfonate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (NaN₃, 2.0 eq) to the solution.

-

Heat the mixture to 70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford the final product.

Visual Diagrams

Caption: Overall workflow for the synthesis of 3-Azido-1-(3-methylbenzyl)azetidine.

Caption: Competing reaction pathways during the azide substitution step.

Caption: A logical workflow for troubleshooting side reactions in the azide synthesis.

References

- 1. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

Technical Support Center: Optimizing Click Reactions with 3-Azido-1-(3-methylbenzyl)azetidine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 3-Azido-1-(3-methylbenzyl)azetidine. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during click reactions with 3-Azido-1-(3-methylbenzyl)azetidine, offering potential causes and solutions.

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Inactive Catalyst: The Cu(I) catalyst is essential for the reaction and can be oxidized to inactive Cu(II) by dissolved oxygen.[1][2] | - Ensure proper degassing of solvents and reagents.[3] - Add a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II).[4][5] - Use a stabilizing ligand for the copper catalyst, such as TBTA or THPTA.[1][6] |

| Steric Hindrance: The bulky 3-methylbenzyl group and the azetidine ring may sterically hinder the approach of the alkyne to the azide.[7][8] | - Increase the reaction temperature. - Prolong the reaction time.[9] - Use a less sterically hindered alkyne partner if possible. | |

| Poor Solubility of Reagents: One or more components (azide, alkyne, catalyst) may not be fully dissolved in the chosen solvent. | - Use a co-solvent system (e.g., DMSO/water, t-BuOH/water) to improve solubility.[10] - Screen different solvents to find one that dissolves all components.[11][12] | |

| Incorrect Reagent Stoichiometry: An inappropriate ratio of azide to alkyne can lead to incomplete conversion. | - Typically, a slight excess of one reagent (often the less precious one) is used. An optimal ratio is often found to be 1:1.[9] | |

| Presence of Side Products | Oxidative Homocoupling of Alkyne: In the presence of oxygen, the copper catalyst can promote the dimerization of the alkyne (Glaser coupling).[13] | - Thoroughly degas the reaction mixture. - Use a sufficient amount of reducing agent (sodium ascorbate).[4] - Employ a copper-stabilizing ligand. |

| Decomposition of Azide: Azides can be sensitive to prolonged heating or certain reaction conditions. | - Avoid excessively high temperatures. - Minimize reaction time by optimizing other parameters. | |

| Difficulty in Product Purification | Removal of Copper Catalyst: Residual copper can be difficult to remove and may interfere with downstream applications.[2] | - Use a copper chelating resin (e.g., Cuprisorb™) or wash with a solution of EDTA.[10] - For larger molecules, precipitation or size exclusion chromatography can be effective.[3] |

| Separation from Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting materials can be challenging. | - Use scavenger resins to remove excess azide or alkyne.[14] - Optimize the reaction to drive it to completion. |

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the copper-catalyzed click reaction?

A1: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a catalytic cycle involving the formation of a copper acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, after protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[5]

Q2: What are the recommended starting conditions for a click reaction with 3-Azido-1-(3-methylbenzyl)azetidine?

A2: A good starting point for optimizing your reaction is to use a 1:1 to 1:1.2 molar ratio of your azide to the alkyne. The reaction can be performed at room temperature in a variety of solvents, with mixtures of water and organic solvents like DMSO or t-BuOH being common.[10] A typical catalytic system consists of a copper(II) salt (like CuSO₄) as a precursor, which is reduced in situ to the active Cu(I) species by an excess of sodium ascorbate.[5] The use of a copper-stabilizing ligand is highly recommended.[1]

| Component | Typical Concentration / Ratio |

| 3-Azido-1-(3-methylbenzyl)azetidine | 1 equivalent |

| Alkyne | 1 - 1.2 equivalents |

| CuSO₄·5H₂O | 1 - 5 mol% |

| Sodium Ascorbate | 5 - 10 mol% (or in excess) |

| Ligand (e.g., THPTA) | 5 equivalents relative to copper[15] |

| Solvent | e.g., H₂O/t-BuOH (1:1), DMSO |

Q3: How can I monitor the progress of my click reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the triazole product.

Q4: The reaction is very slow. What can I do to increase the rate?

A4: If your reaction is proceeding slowly, several factors could be at play.

-

Increase Temperature: Gently heating the reaction can often increase the rate, although care should be taken to avoid decomposition of the azide.

-

Increase Catalyst Loading: Increasing the concentration of the copper catalyst and ligand can accelerate the reaction.[10]

-

Use an Accelerating Ligand: Ligands such as TBTA or THPTA not only protect the catalyst from oxidation but also significantly accelerate the reaction rate.[4][16]

-

Solvent Choice: The choice of solvent can have a significant impact on the reaction rate. Some reactions are accelerated in water or aqueous mixtures.[5]

Q5: I suspect my starting materials or reagents are the problem. How can I test them?

A5: To troubleshoot issues with your reagents, you can perform a control reaction with a model system. For instance, you can react your 3-Azido-1-(3-methylbenzyl)azetidine with a simple, known-to-be-reactive alkyne like phenylacetylene. Conversely, you can test your alkyne with a simple azide like benzyl azide. This will help you identify which of your starting materials might be problematic. It is also good practice to use freshly prepared solutions of sodium ascorbate, as it can degrade over time.[17]

References

- 1. broadpharm.com [broadpharm.com]

- 2. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]

- 3. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Enhanced clickability of doubly sterically-hindered aryl azides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine [mdpi.com]

- 9. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]